![molecular formula C12H13BrN4O2 B12953473 (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone](/img/structure/B12953473.png)
(3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone is a heterocyclic organic molecule that features a pyrazolo[4,3-c]pyridine core substituted with a bromine atom at the 3-position and a methanone group linked to a 1,4-oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-bromo-1H-pyrazolo[4,3-c]pyridine and 1,4-oxazepane.
Formation of the Methanone Linkage: The key step involves the formation of the methanone linkage between the pyrazolo[4,3-c]pyridine and the 1,4-oxazepane. This can be achieved through a nucleophilic substitution reaction where the 1,4-oxazepane is reacted with a suitable electrophile derived from the pyrazolo[4,3-c]pyridine.
Reaction Conditions: Typical conditions might include the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Substitution Reactions:
Oxidation and Reduction: The methanone group can participate in oxidation and reduction reactions, potentially altering the electronic properties of the molecule.
Cyclization Reactions: The presence of the 1,4-oxazepane ring opens up possibilities for cyclization reactions, which can lead to the formation of more complex ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like DMF or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted pyrazolo[4,3-c]pyridines, while oxidation and reduction can modify the methanone group to form alcohols or carboxylic acids.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
Biologically, the compound may exhibit interesting pharmacological properties
Medicine
In medicine, derivatives of this compound could be investigated for their therapeutic potential. The presence of the pyrazolo[4,3-c]pyridine core, which is found in various pharmaceutical agents, indicates possible applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical transformations makes it a versatile intermediate in the synthesis of functional materials.
Mecanismo De Acción
The mechanism of action of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrazolo[4,3-c]pyridine core could engage in hydrogen bonding, π-π stacking, or hydrophobic interactions with target proteins, influencing their function and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Bromo-1H-pyrazolo[3,4-b]pyridine: Another brominated pyrazolopyridine with a different ring fusion pattern.
1H-Pyrazolo[3,4-b]pyridine: Lacks the bromine substitution but shares the pyrazolopyridine core.
6-Bromo-3-iodo-1H-pyrazolo[4,3-b]pyridine: Contains both bromine and iodine substitutions, offering different reactivity.
Uniqueness
The uniqueness of (3-Bromo-1H-pyrazolo[4,3-c]pyridin-6-yl)(1,4-oxazepan-4-yl)methanone lies in its combination of a brominated pyrazolopyridine core with a 1,4-oxazepane ring. This structural motif is not commonly found in other compounds, providing distinct chemical and biological properties that can be leveraged in various applications.
Propiedades
Fórmula molecular |
C12H13BrN4O2 |
|---|---|
Peso molecular |
325.16 g/mol |
Nombre IUPAC |
(3-bromo-2H-pyrazolo[4,3-c]pyridin-6-yl)-(1,4-oxazepan-4-yl)methanone |
InChI |
InChI=1S/C12H13BrN4O2/c13-11-8-7-14-10(6-9(8)15-16-11)12(18)17-2-1-4-19-5-3-17/h6-7H,1-5H2,(H,15,16) |
Clave InChI |
OUIBWPUXOLLYGB-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCOC1)C(=O)C2=CC3=NNC(=C3C=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


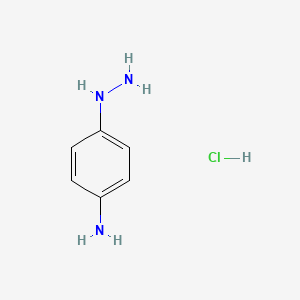
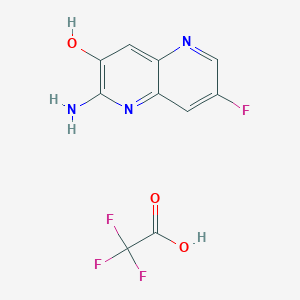
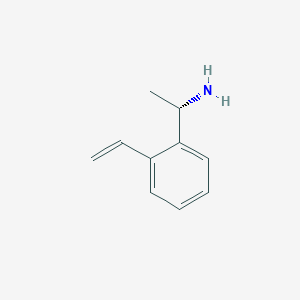
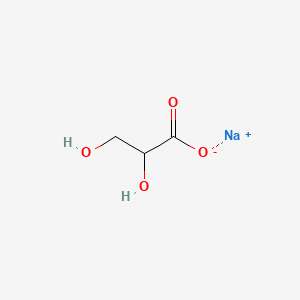
![N-(2'-Amino[1,1'-binaphthalen]-2-yl)-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea](/img/structure/B12953423.png)
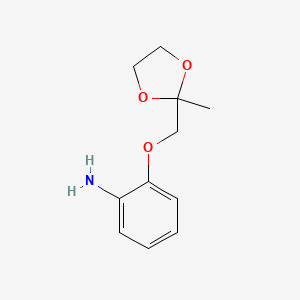
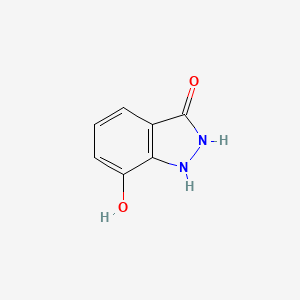
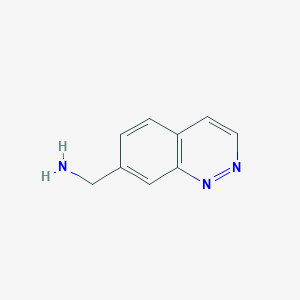
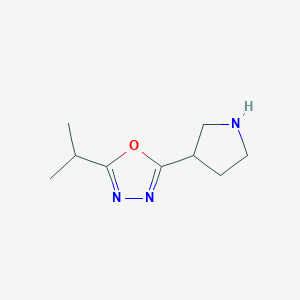

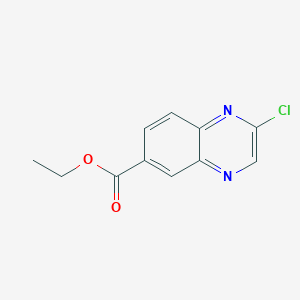
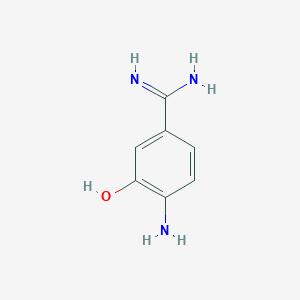
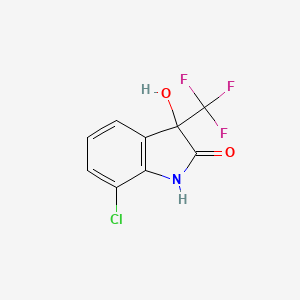
![3a-Hydroxy-1,2,3,3a,8,8a-hexahydropyrrolo[2,3-b]indole-2-carboxylic acid](/img/structure/B12953491.png)
